molecular formula C14H21BO2S B13512102 2-[(Benzylsulfanyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[(Benzylsulfanyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13512102
M. Wt: 264.2 g/mol
InChI Key: QRDZXBURFFTKAW-UHFFFAOYSA-N
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Description

2-[(Benzylsulfanyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound with the molecular formula C14H21BO2S It is characterized by the presence of a benzylsulfanyl group attached to a dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Benzylsulfanyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of benzyl mercaptan with a suitable boronic ester. One common method is the reaction of benzyl mercaptan with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-methanol under acidic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2-[(Benzylsulfanyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the benzylsulfanyl group, yielding the corresponding boronic ester.

    Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Boronic esters.

    Substitution: Various substituted boronic esters depending on the nucleophile used.

Scientific Research Applications

2-[(Benzylsulfanyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of more complex molecules, particularly in the formation of carbon-carbon bonds.

    Medicinal Chemistry: The compound is explored for its potential in drug development, particularly as a precursor for boron-containing drugs.

    Material Science: It is used in the development of new materials with unique properties, such as boron-containing polymers.

Mechanism of Action

The mechanism of action of 2-[(Benzylsulfanyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form stable complexes with other molecules, facilitating reactions such as Suzuki-Miyaura coupling. The sulfur atom in the benzylsulfanyl group can also participate in redox reactions, adding to the compound’s versatility.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Benzylsulfanyl)methyl]benzoic acid
  • 2-Benzylsulfanyl-4-[(4-methylphenyl)-sulfanyl]-6-pentylpyrimidine-5-carbonitrile
  • Diaryl thioethers and aryl benzyl thioethers derived from thiosalicylic acid

Uniqueness

2-[(Benzylsulfanyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both a boron atom and a benzylsulfanyl group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C14H21BO2S

Molecular Weight

264.2 g/mol

IUPAC Name

2-(benzylsulfanylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H21BO2S/c1-13(2)14(3,4)17-15(16-13)11-18-10-12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3

InChI Key

QRDZXBURFFTKAW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CSCC2=CC=CC=C2

Origin of Product

United States

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